tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate

Physicochemical profiling Chromatographic method development Building block selection

tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate (CAS 170097-58-2 for the S-enantiomer; CAS 2287346-83-0 for the R-enantiomer) is a heterobifunctional building block that integrates a tert-butyloxycarbonyl (Boc)-protected N-methylamine with a Weinreb amide (N-methoxy-N-methylcarbamoyl) moiety on an alanine-derived backbone. With a molecular formula of C11H22N2O4 and a molecular weight of 246.30 g/mol, this compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, most notably in the manufacture of ceftolozane, a fifth-generation cephalosporin antibiotic.

Molecular Formula C11H22N2O4
Molecular Weight 246.30 g/mol
Cat. No. B12303978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate
Molecular FormulaC11H22N2O4
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O4/c1-8(9(14)13(6)16-7)12(5)10(15)17-11(2,3)4/h8H,1-7H3
InChIKeyMXNQKIPLJZAZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate: A Protected Amino Acid Weinreb Amide for Controlled C–C Bond Formation and Peptidomimetic Synthesis


tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate (CAS 170097-58-2 for the S-enantiomer; CAS 2287346-83-0 for the R-enantiomer) is a heterobifunctional building block that integrates a tert-butyloxycarbonyl (Boc)-protected N-methylamine with a Weinreb amide (N-methoxy-N-methylcarbamoyl) moiety on an alanine-derived backbone . With a molecular formula of C11H22N2O4 and a molecular weight of 246.30 g/mol, this compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, most notably in the manufacture of ceftolozane, a fifth-generation cephalosporin antibiotic . The compound is commercially available in enantiopure form (typical purity ≥97%) from multiple suppliers .

Why Boc-N-Me-Ala-OH or Boc-Ala-NMe(OMe) Cannot Substitute for tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate in Multi-Step Pharmaceutical Synthesis


This compound sits at the intersection of three functional domains—Boc protection, N-methyl substitution, and Weinreb amide reactivity—that are rarely co-located in a single commercially available building block. The closest structural analogs each lack one critical functional element: Boc-N-Me-Ala-OH (CAS 16948-16-6) possesses the N-Boc-N-methyl architecture but has a free carboxylic acid instead of a Weinreb amide, necessitating a separate activation and amidation step before ketone or aldehyde formation can be attempted . Boc-Ala-NMe(OMe) (CAS 87694-49-3) carries the Weinreb amide but retains an unprotected secondary amine (NH), which (a) alters the hydrogen-bonding capacity of the molecule (1 H-bond donor vs. 0 for the N-methylated target) and (b) can participate in unwanted side reactions during organometallic additions or peptide couplings . The simultaneous presence of N-methyl and Weinreb amide in a single, enantiopure entity eliminates the need for sequential protection/deprotection maneuvers and reduces step count in routes where both N-methylation and carbonyl homologation are required downstream.

Quantitative Differentiation Evidence for tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate Versus Its Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation from the Non-N-Methylated Weinreb Amide Analog

The target compound (C11H22N2O4, MW 246.30 g/mol, XLogP3 = 1.1) differs from its closest Weinreb amide analog Boc-Ala-NMe(OMe) (C10H20N2O4, MW 232.28 g/mol) by exactly one N-methyl group (+14 Da) [1]. This N-methyl substitution eliminates the single hydrogen-bond donor present in Boc-Ala-NMe(OMe) (HBD count: 1 → 0), increases the calculated logP by approximately 0.3–0.5 units (experimental LogP for the target S-enantiomer: 0.93; XLogP3: 1.1 versus a predicted lower value for the NH analog), and raises the heavy atom count from 16 to 17 [1]. The melting point of Boc-Ala-NMe(OMe) is reported as 149.0–153.0 °C, whereas the target compound is typically handled as an oil or low-melting solid under ambient conditions, reflecting the loss of intermolecular hydrogen bonding .

Physicochemical profiling Chromatographic method development Building block selection

Weinreb Amide Functionality Enables Direct Ketone/Aldehyde Synthesis Without Pre-Activation: Comparison with the Carboxylic Acid Analog

The target compound incorporates a pre-formed Weinreb amide (N-methoxy-N-methylcarbamoyl) that can directly react with Grignard or organolithium reagents to yield ketones, or be reduced with DIBAL-H to yield aldehydes, without requiring a separate carboxylic acid activation step (e.g., CDI, EDCl, or mixed anhydride formation) [1]. In contrast, the closest N-Boc-N-methyl building block, Boc-N-Me-Ala-OH (CAS 16948-16-6, MW 203.24 g/mol), bears a free carboxylic acid and must be converted to the Weinreb amide or another activated species before carbonyl homologation can proceed . Literature on the broader class of modified Weinreb amides (N-tert-butoxy-N-methylamides) demonstrates that nucleophilic addition of organolithium and Grignard reagents affords ketones, and DIBAL reduction furnishes aldehydes, in yields of up to 97% [1]. For the specific subclass of N-Boc amides, a catalyst-free reaction with Grignard reagents achieves ketone formation in 90% yield, whereas the corresponding traditional Weinreb amide (N-methoxy-N-methylbenzamide) shows poor reactivity under identical conditions, with 92% starting material recovered [2].

Carbonyl homologation Grignard addition Step-count reduction

Validated Intermediate in Ceftolozane (Zerbaxa®) Manufacturing Route

The target compound and its des-methyl analog (tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate) are explicitly identified as important intermediates in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic developed by Merck (approved as Zerbaxa® in combination with tazobactam) [1]. The ceftolozane manufacturing process, described in US Patent 10,214,543 and related filings, relies on a convergent assembly of side-chain intermediates, with a structurally related intermediate (tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate) being obtained in an overall yield of 59.5% over multiple steps . While the exact step-wise yield for the target compound within the ceftolozane route is not publicly disaggregated, its documented role as a key intermediate establishes a provenance-linked use case in a commercial pharmaceutical manufacturing process, a distinction not shared by its non-N-methylated analog Boc-Ala-NMe(OMe) .

Cephalosporin antibiotics API intermediate Regulatory-grade synthesis

Enantiopure Form Availability with Verified Stereochemical Integrity for Chiral Synthesis

The target compound is commercially supplied as discrete enantiomers: the (S)-enantiomer under CAS 170097-58-2 (MDL MFCD31729566) and the (R)-enantiomer under CAS 2287346-83-0 (MDL MFCD31727755), both at ≥97% purity . In contrast, Boc-Ala-NMe(OMe) (CAS 87694-49-3) is predominantly offered as the L-(S)-enantiomer with a specific rotation of [α]20/D = −27.0 to −31.0° (c=1, methanol), but the (R)-enantiomer is less commonly stocked . The N-Boc-N-methyl alanine Weinreb amide architecture, wherein both the amine nitrogen and the α-carbon bear substituents, creates a sterically congested environment that resists configurational erosion during subsequent synthetic manipulations—a known class-level advantage of N-methyl amino acid derivatives over their NH counterparts, for which significant racemization (2.8–39%) has been documented during mixed-anhydride activation and peptide-bond formation [1].

Asymmetric synthesis Chiral building block Stereochemical fidelity

Optimal Procurement and Application Scenarios for tert-Butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate Based on Verified Differentiation Evidence


Streamlined Synthesis of α-N-Methyl-α-amino Ketones and Aldehydes

When a synthetic route requires an N-methylated α-amino ketone or α-amino aldehyde, this compound eliminates the need for a separate Weinreb amide installation step. The pre-formed N-methoxy-N-methylcarbamoyl group reacts directly with Grignard or organolithium reagents to deliver the corresponding ketone, or with DIBAL-H to yield the aldehyde, with class-level yields of up to 97% [1]. The Boc group remains stable under these organometallic conditions and can be subsequently removed with TFA to reveal the free N-methylamine for further functionalization. This orthogonal reactivity profile—Weinreb amide chemistry in the presence of Boc—is not achievable with Boc-N-Me-Ala-OH, which would require conversion to the Weinreb amide as an additional step [2].

Ceftolozane Intermediate Sourcing and Process Development

For contract manufacturing organizations (CMOs) or process chemistry groups engaged in cephalosporin antibiotic production, this compound's documented role in the ceftolozane synthetic route provides a qualified entry point for process optimization or second-source qualification [1]. The related downstream intermediate in the ceftolozane pathway has been obtained in 59.5% overall yield [2]. Procurement of this specific Weinreb amide building block, rather than a generic alanine derivative, aligns with the established patent literature and may facilitate regulatory filing continuity.

Chiral Peptidomimetic Library Synthesis Requiring N-Methylation

In medicinal chemistry campaigns exploring N-methylated peptide scaffolds for improved metabolic stability or conformational constraint, this compound serves as a direct building block for incorporating an N-methylalanine residue with a C-terminal Weinreb amide handle. The Weinreb amide can be orthogonally elaborated to an aldehyde or ketone without disturbing the Boc group, enabling sequential diversification at both termini [1]. The availability of both (R)- and (S)-enantiomers as catalog items (≥97% purity) supports structure-activity relationship (SAR) studies where stereochemistry at the α-carbon is a variable .

Chromatographic Method Development and Analytical Reference Standard

The compound's well-defined physicochemical properties—MW 246.30, LogP 0.93, zero hydrogen-bond donors—make it a useful reference analyte for developing and validating HPLC or LC-MS methods aimed at monitoring N-methyl amino acid derivatives in reaction mixtures [1]. Its distinct retention behavior relative to the non-N-methylated analog Boc-Ala-NMe(OMe) (ΔLogP ≈ +0.3 to +0.5; ΔMW = +14 Da) provides a measurable chromatographic separation that can serve as a system suitability benchmark [2].

Quote Request

Request a Quote for tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.